molecular formula C6H4Br2N2O2 B1321608 3-Amino-2,6-dibromoisonicotinic acid CAS No. 52834-10-3

3-Amino-2,6-dibromoisonicotinic acid

Cat. No. B1321608
CAS RN: 52834-10-3
M. Wt: 295.92 g/mol
InChI Key: SKMKIUXCDAUFPE-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromoisonicotinic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis which can be informative for understanding the chemical nature and potential synthesis routes for 3-Amino-2,6-dibromoisonicotinic acid. The first paper discusses a stereoselective synthesis of a bicyclic amino acid that is a potent receptor agonist with neurological activity . The second paper describes the synthesis of dibromopenicillanic acid derivatives, which are related to the target compound in terms of the dibromo substitution pattern .

Synthesis Analysis

The synthesis of 3-Amino-2,6-dibromoisonicotinic acid could potentially be inspired by methodologies described in the papers. The first paper outlines a stereoselective synthesis of a fluorinated bicyclic amino acid using the Corey-Link methodology . This method could be adapted for the synthesis of the isonicotinic acid derivative by applying the principles of stereoselective synthesis and functional group transformations. The second paper provides an example of introducing bromine atoms into an organic molecule, which could be relevant for the dibromination step in the synthesis of 3-Amino-2,6-dibromoisonicotinic acid .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dibromoisonicotinic acid would feature a pyridine ring, as suggested by the "isonicotinic acid" part of the name, with amino and dibromo substituents. The papers do not directly discuss the molecular structure of this specific compound, but the principles of molecular structure analysis, such as the impact of substituents on ring conformation and electronic properties, can be inferred from the synthesis and properties of related compounds .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 3-Amino-2,6-dibromoisonicotinic acid, they do provide insights into the reactivity of similar structures. The presence of amino and bromo substituents suggests that the compound could participate in nucleophilic substitution reactions, as well as potentially engage in interactions with biological receptors, similar to the glutamate analogue described in the first paper . The reactivity of the dibromo substituents, as seen in the second paper, could also be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2,6-dibromoisonicotinic acid can be hypothesized based on the properties of related compounds described in the papers. The presence of bromine atoms would likely increase the molecular weight and influence the compound's lipophilicity, which could affect its solubility and potential as a pharmaceutical agent. The amino group could contribute to the compound's basicity and its ability to form salts, which is important for its solubility and stability . The papers do not provide specific data on the target compound, but the general trends observed in similar compounds can be informative.

Scientific Research Applications

Alzheimer's Disease Research

3-Amino-1-propanesulfonic acid (a compound related to 3-Amino-2,6-dibromoisonicotinic acid) binds to amyloid β, a protein known for aggregating and leading to amyloid plaque deposition in the brain, characteristic of Alzheimer's Disease. A study investigated the safety, tolerability, and pharmacokinetic/pharmacodynamic effect of 3APS in patients with mild-to-moderate Alzheimer's Disease, showing that it could reduce CSF Aβ42 levels, indicating potential for disease-modifying treatment (Aisen et al., 2006).

Diabetes and Insulin Resistance

3-Hydroxyisobutyric acid, a metabolite of branched-chain amino acids, was identified as a secreted mediator of endothelial cell fatty acid transport and insulin resistance. It was found that increased plasma levels of 3-HIB are associated with future risk of Type 2 Diabetes and may be important for the regulation of metabolic flexibility in heart and muscles (Mardinoğlu et al., 2017).

Amino Acid Metabolism and Cognitive Function

A study on the intake of seven essential amino acids (including leucine, phenylalanine, and others) suggested that ingestion led to improved attention, cognitive flexibility, and psychosocial functioning in middle-aged and older adults. This finding indicates the potential role of amino acid supplementation in preventing cognitive decline (Suzuki et al., 2020).

3-Phosphoglycerate Dehydrogenase Deficiency

Treatment of 3-phosphoglycerate dehydrogenase deficiency with amino acids showed a major reduction in seizure frequency and was well tolerated, indicating that early diagnosis and treatment with amino acids could lead to a favorable outcome (de Koning et al., 2002).

Hepatic Encephalopathy

In the context of fulminant hepatic failure, amino acid concentrations, especially those involved in neurotransmitter metabolism, were significantly increased in blood. However, there was no correlation between plasma amino acid concentrations and changes in the grade of hepatic coma, suggesting a complex relationship between amino acids and hepatic encephalopathy (Record et al., 1976).

Safety And Hazards

The safety data sheet for 3-Amino-2,6-dibromoisonicotinic acid indicates that it has some hazards associated with it. It is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion or irritation (Category 2, H315) .

properties

IUPAC Name

3-amino-2,6-dibromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMKIUXCDAUFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615663
Record name 3-Amino-2,6-dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dibromoisonicotinic acid

CAS RN

52834-10-3
Record name 3-Amino-2,6-dibromo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52834-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,6-dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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